
1-(2,3-Dichlorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)propan-1-ol is an organic compound characterized by the presence of a propanol group attached to a dichlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,3-Dichlorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds as follows:
-
Formation of Grignard Reagent
- React 2,3-dichlorobenzaldehyde with magnesium in the presence of anhydrous ether to form the Grignard reagent.
- Reaction conditions: Anhydrous ether, room temperature.
-
Addition Reaction
- Add the Grignard reagent to propanal to form the intermediate alcohol.
- Reaction conditions: Anhydrous ether, low temperature.
-
Reduction
- Reduce the intermediate alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain this compound.
- Reaction conditions: Anhydrous ether, room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Major product: 1-(2,3-dichlorophenyl)propan-1-one.
-
Reduction
- Reduction of the compound can lead to the formation of the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
- Major product: 1-(2,3-dichlorophenyl)propane.
-
Substitution
- The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
- Example: Substitution with a halogen using thionyl chloride (SOCl2) to form 1-(2,3-dichlorophenyl)propyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Applications De Recherche Scientifique
1-(2,3-Dichlorophenyl)propan-1-ol has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Studied for its effects on cellular processes and pathways.
-
Medicine
- Explored for its potential therapeutic applications, including its role as a precursor in drug synthesis.
- Evaluated for its pharmacological properties and potential as a drug candidate.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new chemical processes and technologies.
Mécanisme D'action
The mechanism of action of 1-(2,3-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Receptors
- The compound may bind to specific receptors on the cell surface or within the cell, leading to activation or inhibition of signaling pathways.
-
Enzyme Inhibition
- It may inhibit the activity of certain enzymes, affecting metabolic processes and biochemical reactions.
-
Modulation of Gene Expression
- The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
1-(2,3-Dichlorophenyl)propan-1-ol can be compared with other similar compounds, such as:
-
1-(2,4-Dichlorophenyl)propan-1-ol
- Similar structure with chlorine atoms at different positions.
- Differences in reactivity and biological activity.
-
1-(2,3-Dichlorophenyl)ethanol
- Similar structure with a shorter carbon chain.
- Differences in physical properties and chemical behavior.
-
1-(2,3-Dichlorophenyl)propan-2-ol
- Similar structure with the hydroxyl group at a different position.
- Differences in reactivity and potential applications.
Propriétés
Formule moléculaire |
C9H10Cl2O |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
1-(2,3-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3 |
Clé InChI |
HZAQFKSIXYLCBY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C(=CC=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)
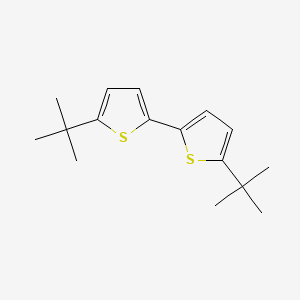
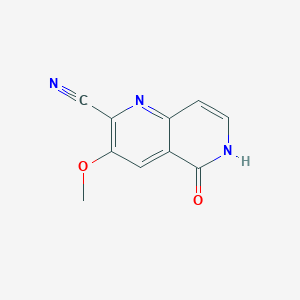
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)

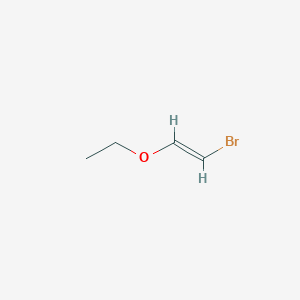

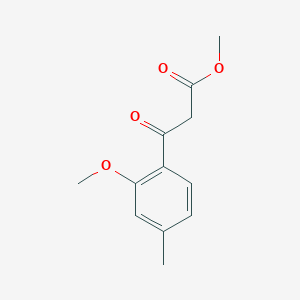
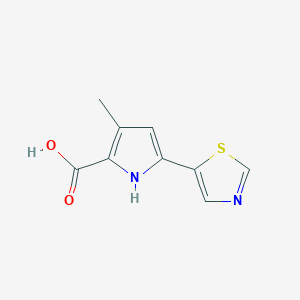
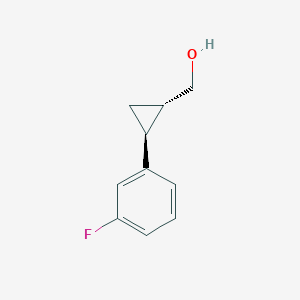
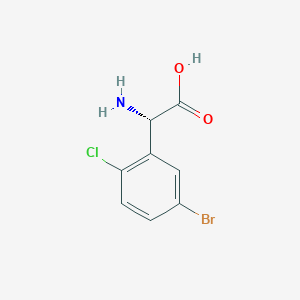

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
